Cas no 61550-68-3 (Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, (E)-)
61550-68-3 structure
Product Name:Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, (E)-
CAS-Nr.:61550-68-3
MF:C14H15N3
MW:225.289002656937
CID:475206
PubChem ID:7340
Update Time:2025-04-19
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, (E)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, (E)-
- 2-methyl-4-[(E)-o-tolylazo]aniline
- WLN: ZR B1 DNUNR B1
- Tulabase Fast Garnet GBC
- Aminoazotoluene
- ortho-Toluol-azo-ortho-toluidin
- AKOS000276997
- 4-Amino-3,2'-dimethylazobenzene
- o-Toluene-azo-o-toluidine
- SMR000393738
- Aminoazotoluene (indicator)
- NCGC00091180-04
- Waxakol Yellow NL
- Orthoaminoasotoluol
- ortho-Toluol-azo-ortho-toluidin [German]
- 2-Methyl-4-o-tolylazo-phenylamine
- 2-Methyl-4-[(2-methylphenyl)diazenyl]aniline #
- HMS2753N05
- 2-Methyl-4((2-methylphenyl)azo)benzenamine
- 5-(o-Tolylazo)-2-aminotoluene
- Orthoaminoasotoluene
- MFCD00007733
- Organol Yellow 2T
- CCRIS 25
- Zlut rozpoustedlova 3 [Czech]
- EINECS 255-448-1
- NSC 1797
- 2-AMINO-5-AZOTOLUENE
- MLS000738066
- 4-Amino-2',3-dimethylazobenzene
- C.I. Solvent Yellow 3
- SCHEMBL411206
- Benzenamine, 2-methyl-4-(2-(2-methylphenyl)diazenyl)-
- 2-methyl-4-[(2-methylphenyl)diazenyl]aniline
- Fast Garnet GBC base, 97%
- T0261
- OAAT
- 97-56-3
- 2-Aminoazotoluene
- Benzenamine, ar-methyl-4-(2-(methylphenyl)diazenyl)-
- Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]-
- o-Aminoazotoluol
- 2-Methyl-4-((o-tolyl)azo)aniline
- (E)-2-methyl-4-(o-tolyldiazenyl)aniline
- Benzenamine, 2-methyl-4-((2-methylphenyl)azo)-, (E)-
- PFRYFZZSECNQOL-WUKNDPDISA-N
- NCGC00253994-01
- Tox21_202261
- Tox21_300300
- DTXSID1020069
- Fast Yellow AT
- Orthoaminoazotoluene
- NCGC00091180-03
- EINECS 202-591-2
- 2,3'-Dimethyl-4'-aminoazobenzene
- DTXCID4069
- C.I. 11160
- Benzenamine, 2-methyl-4-((2-methylphenyl)azo)-
- CHEBI:82285
- CAS-97-56-3
- Zlut rozpoustedlova 3
- 4'-Amino-2:3'-azotoluene
- 4-(o-Tolylazo)-o-toluidine
- SCHEMBL13338328
- NS00015600
- o-Aminoazotoluene
- Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-
- NSC 26821
- Q15726118
- NSC-1797
- 2-Methyl-4-[(o-tolyl)azo]aniline
- MLS002152915
- o-Aminoazotoluene, analytical standard
- QHZ900P7ZA
- Solvent Yellow 3
- BRN 0745567
- NCGC00091180-05
- 4-16-00-00528 (Beilstein Handbook Reference)
- ortho-Aminoazotoluene
- 4-Aminoazotoluene
- O-AT
- 4-o-Tolylazo-o-toluidine
- o-Aato-amidoazotoluol
- CHEMBL83552
- 4-Amino-2',3-dimethylazobenzene 100 microg/mL in Cyclohexane
- Fat Yellow B
- Aminoazotoluene(indicator)
- NCGC00259810-01
- ortho-Tolueneazo-ortho-toluidine
- CI 11160
- o-Toluol-azo-o-toluidin [German]
- NSC1797
- 2-Methyl-4[(2-methylphenyl)azo]benzenamine
- o-Amidoazotoluol [German]
- o-Aminoazotolueno [Spanish]
- Tulabase Fast Garnet GB
- o-Tolueneazo-o-toluidine
- FT-0626389
- Toluazotoluidine
- C.I. 11160B
- o-Aminoazotolueno
- o-Amidoazotoluol
- 61550-68-3
- Somalia Yellow R
- AI3-52505
- 2-methyl-4-[(2-methylphenyl)azo]benzenamine
- Fast Garnet GBC Base
- 2',3-Dimethyl-4-aminoazobenzene
- o-Toluol-azo-o-toluidin
- NSC-26821
- Sudan Yellow RRA
- NSC26821
- o-Toluidine, 4-o-tolylazo-
- 2-Methyl-4-((2-methylphenyl)azo)benzenamine
- o-Toluidine, 4-(o-tolylazo)-
- C19188
- UNII-QHZ900P7ZA
- o-Aminoazotoluene [MI]
- CI Solvent Yellow 3
- CI 11160B
- 4'-Amino-2,3'-dimethylazobenzene
- HSDB 2639
- o-Aminoazotoluene [WHO-DD]
- NCGC00091180-01
- NCGC00091180-06
- EN300-7478841
- Q27155855
- 2-Methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline
- 2-methyl-4-[2-(2-methylphenyl)diazen-1-yl]aniline
- 4'-Amino-2,3'-azotoluene
- 2(Or 3)-methyl-4-((methylphenyl)azo)aniline
- 2-Methyl-4-((2-methylphenyl)diazenyl)amine
- Azoic diazo component 4, base
- CHEMBL1701225
- NCI60_001507
- NCGC00091180-02
- AKOS028108451
-
- MDL: MFCD00007733
- Inchi: 1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3/b17-16+
- InChI-Schlüssel: PFRYFZZSECNQOL-WUKNDPDISA-N
- Lächelt: N(/C1C=CC(=C(C)C=1)N)=N\C1C=CC=CC=1C
Berechnete Eigenschaften
- Genaue Masse: 225.126597491g/mol
- Monoisotopenmasse: 225.126597491g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 2
- Komplexität: 264
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topologische Polaroberfläche: 50.7Ų
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, (E)- Verwandte Literatur
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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